1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose
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Description
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is an acetylated sugar that has wide applications in organic synthesis . It is an essential compound utilized in the field of biomedicine, showcasing its significance due to its intricate chemical composition .
Synthesis Analysis
The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose involves complex chemical reactions. For instance, mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding β-glycosides in good yields .Molecular Structure Analysis
The molecular formula of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is C13H16O10, and it has a molecular weight of 332.26 . The IUPAC name is [(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate .Chemical Reactions Analysis
The chemical reactions involving 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose are complex. For example, direct coupling of the commercially available Fmoc-Ser-OH and Fmoc-Thr-OH carboxylic acids under similar conditions gave the corresponding β-glycosides, possessing free carboxyl groups, in moderate yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose include its molecular formula (C13H16O10), molecular weight (332.26), and its IUPAC name [(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate .Scientific Research Applications
Biomedical Research
This compound is a monosaccharide derivative that plays a crucial role in biomedical research due to its complex chemical structure . It’s used in the synthesis of various biomolecules and can serve as a precursor for the development of therapeutic agents.
Synthesis of Antitubercular Agents
The compound has been utilized in the synthesis of molecules with antitubercular activity. By modifying its structure, researchers have developed derivatives that show potential in treating tuberculosis, a significant global health issue .
Antibacterial Compound Development
Similar to its antitubercular applications, this sugar derivative is also used in creating compounds with antibacterial properties. The structural modifications allow it to target specific bacterial strains, contributing to the fight against antibiotic resistance .
Glycosylation Studies
In the field of glycoscience, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is used for glycosylation processes. This is essential for understanding how sugars attach to other molecules, which is vital for drug design and biomolecular research .
Selectin-Mediated Cell Adhesion Inhibitors
The compound has been used in studies assessing novel synthetic inhibitors of selectin-mediated cell adhesion. This process is important in inflammation and cancer metastasis, making it a target for new therapeutic approaches .
Spiroketal Glycosides Synthesis
Researchers have employed this compound in the stereospecific synthesis of spiroketal glycosides. These structures are found in various natural products and have significant biological activities, including anti-cancer properties .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYNTYUSYJZRN-RTJMFUJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443281 |
Source
|
Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-DI-O-Benzyl-1,3,6-tri-O-acetyl-alpha-D-glucopyranose | |
CAS RN |
79414-66-7 |
Source
|
Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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